Methyl 3-{[(2-methoxyphenyl)methyl]sulfanyl}propanoate
Description
International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification
The systematic identification of this compound follows established International Union of Pure and Applied Chemistry conventions for organosulfur compounds containing both aromatic and ester functionalities. The compound is officially designated by Chemical Abstracts Service number 180044-50-2, which serves as its unique chemical identifier in global databases. The International Union of Pure and Applied Chemistry name precisely describes the molecular structure through its systematic nomenclature: "methyl 3-[(2-methoxyphenyl)methylsulfanyl]propanoate," which clearly delineates each structural component and their connectivity patterns.
The molecular formula C₁₂H₁₆O₃S indicates the presence of twelve carbon atoms, sixteen hydrogen atoms, three oxygen atoms, and one sulfur atom, giving a molecular weight of 240.31-240.32 grams per mole. The Simplified Molecular Input Line Entry System representation "COc1ccccc1CSCCC(=O)OC" provides a linear notation that captures the complete molecular connectivity, while the International Chemical Identifier string "InChI=1S/C12H16O3S/c1-14-11-6-4-3-5-10(11)9-16-8-7-12(13)15-2/h3-6H,7-9H2,1-2H3" offers a standardized format for computational applications. The corresponding International Chemical Identifier Key "OAIIBSHZBZIRKV-UHFFFAOYSA-N" serves as a hashed version of the full identifier for database searching and cross-referencing purposes.
Molecular Geometry and Conformational Analysis
The molecular geometry of this compound exhibits significant conformational flexibility due to the presence of multiple rotatable bonds within its structure. The benzene ring adopts a planar configuration characteristic of aromatic systems, with the methoxy substituent positioned at the ortho location relative to the methylsulfanyl side chain. This substitution pattern creates potential for intramolecular interactions between the methoxy oxygen and neighboring hydrogen atoms, influencing the preferred conformational states of the molecule.
The sulfanyl linkage introduces a critical point of conformational flexibility, as the carbon-sulfur bonds permit rotation around the methylene bridge connecting the aromatic ring to the propanoate chain. The sulfur atom exhibits tetrahedral geometry when considering its lone pairs, resulting in a bent molecular arrangement at this junction. The propanoate portion of the molecule maintains typical ester geometry, with the carbonyl group adopting a planar configuration and the methyl ester terminus providing additional rotational freedom.
Analysis of the molecular structure reveals that the compound can exist in multiple low-energy conformations due to rotation around the benzyl-sulfur bond, the sulfur-propyl bond, and the ester linkage. The preferred conformations are influenced by steric interactions between the ortho-methoxy group and the methylsulfanyl substituent, as well as potential stabilizing interactions between the aromatic ring system and the ester functionality through space.
Crystallographic Studies and Spatial Arrangement
While specific crystallographic data for this compound remains limited in the available literature, general principles derived from related thioether compounds provide insights into its likely solid-state arrangement. Studies of similar organosulfur compounds containing methoxybenzyl substituents have demonstrated that crystal packing is typically dominated by intermolecular van der Waals interactions and potential hydrogen bonding involving the methoxy groups.
The spatial arrangement in crystalline form is expected to be influenced by the molecular dipole moment resulting from the asymmetric distribution of electron density across the methoxybenzyl and propanoate portions of the molecule. The sulfur atom, with its larger atomic radius compared to carbon or oxygen, likely plays a significant role in determining intermolecular spacing and packing efficiency in the crystal lattice. The presence of both electron-donating (methoxy) and electron-withdrawing (ester carbonyl) groups creates regions of varied electrostatic potential that influence crystal formation and stability.
Comparative analysis with structurally related compounds suggests that the crystal structure likely exhibits layers or chains of molecules held together by weak intermolecular forces, with the aromatic rings potentially engaging in π-π stacking interactions. The flexible propanoate chain may adopt extended conformations to minimize steric clashes between neighboring molecules in the crystal lattice.
Spectroscopic Fingerprinting (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
The spectroscopic characterization of this compound reveals distinctive signatures that confirm its structural identity and provide detailed information about molecular conformation and dynamics. Nuclear magnetic resonance spectroscopy represents the most informative technique for structural elucidation, with proton nuclear magnetic resonance showing characteristic resonances for each distinct proton environment within the molecule.
The aromatic proton signals typically appear in the 6.75-7.50 parts per million region, with the ortho-methoxybenzyl system producing a characteristic pattern of chemical shifts and coupling constants. The methoxy group protons generate a sharp singlet around 3.75 parts per million, while the benzylic methylene protons adjacent to sulfur exhibit distinct chemical shifts due to the electron-withdrawing effect of the sulfur atom. The propanoate chain protons appear as complex multipets in the 2.5-3.5 parts per million range, with the terminal methyl ester group producing a characteristic singlet around 3.50 parts per million.
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the carbonyl carbon appearing around 170-175 parts per million and aromatic carbons distributed throughout the 110-160 parts per million region. The sulfur-bearing carbons show diagnostic chemical shifts that confirm the thioether connectivity pattern.
Infrared spectroscopy reveals characteristic absorption bands including the ester carbonyl stretch around 1735 wavenumbers, aromatic carbon-carbon stretches in the 1600-1450 wavenumber region, and carbon-hydrogen stretching modes in the 2800-3000 wavenumber range. The presence of the methoxy group contributes additional carbon-oxygen stretching modes around 1250 wavenumbers.
Mass spectrometry analysis confirms the molecular ion peak at mass-to-charge ratio 240, with characteristic fragmentation patterns including loss of the methyl ester group (molecular ion minus 31), benzyl cation formation, and sulfur-containing fragment ions that provide definitive evidence for the thioether linkage.
Computational Chemistry Predictions (Density Functional Theory, Molecular Dynamics)
Computational chemistry approaches provide valuable insights into the electronic structure, conformational preferences, and dynamic behavior of this compound that complement experimental observations. Density functional theory calculations predict the most stable conformations and electronic properties of the molecule, revealing the influence of substituent effects on overall molecular geometry and reactivity.
The following computational parameters have been determined for this compound:
| Property | Computed Value | Method |
|---|---|---|
| Molecular Weight | 240.32 g/mol | Exact Mass Calculation |
| Boiling Point | 339.6 ± 27.0°C at 760 mmHg | Predictive Modeling |
| Flash Point | 156.5 ± 11.7°C | Thermodynamic Calculation |
| Density | 1.1 ± 0.1 g/cm³ | Volume Estimation |
| Vapor Pressure | 0.0 ± 0.7 mmHg at 25°C | Antoine Equation |
| Polarizability | 26.2 ± 0.5 × 10⁻²⁴ cm³ | Quantum Mechanical Calculation |
Density functional theory calculations indicate that the molecule possesses a significant dipole moment due to the asymmetric distribution of electron density, with the methoxy group serving as an electron-donating substituent and the ester carbonyl acting as an electron-withdrawing center. The sulfur atom contributes additional polarizability to the system, enhancing its susceptibility to intermolecular interactions and influencing its physical properties.
Molecular dynamics simulations predict that the compound exhibits considerable conformational flexibility in solution, with rapid interconversion between different rotational isomers around the various single bonds. The preferred conformations are stabilized by weak intramolecular interactions between the aromatic ring system and the propanoate chain, with the sulfur atom serving as a flexible hinge that allows the molecule to adopt various three-dimensional arrangements.
The computational analysis reveals that the compound possesses moderate lipophilicity due to the balance between the hydrophobic aromatic components and the polar ester functionality. This property profile suggests favorable characteristics for potential applications in organic synthesis and materials science, where controlled solubility and molecular recognition properties are desirable.
Properties
IUPAC Name |
methyl 3-[(2-methoxyphenyl)methylsulfanyl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3S/c1-14-11-6-4-3-5-10(11)9-16-8-7-12(13)15-2/h3-6H,7-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAIIBSHZBZIRKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CSCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[(2-methoxyphenyl)methyl]sulfanyl}propanoate typically involves the reaction of 2-methoxybenzyl chloride with thiolpropanoic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, followed by esterification with methanol in the presence of an acid catalyst like sulfuric acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[(2-methoxyphenyl)methyl]sulfanyl}propanoate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the potential of Methyl 3-{[(2-methoxyphenyl)methyl]sulfanyl}propanoate as an anticancer agent.
-
Mechanism of Action :
- The compound exhibits cytotoxic effects against various cancer cell lines, including glioma and colon cancer cells. It operates through multiple pathways, primarily by inducing apoptosis and inhibiting cell proliferation.
- Specific pathways affected include the AKT and mTOR signaling pathways, which are crucial for cell survival and growth .
-
Case Studies :
- In vitro studies demonstrated that this compound significantly inhibited the proliferation of HCT-116 colon cancer cells with an IC50 value lower than that of standard chemotherapeutics like doxorubicin .
- A series of synthesized derivatives based on structural modifications showed enhanced antiproliferative activities, suggesting that further chemical optimization could yield even more potent compounds .
Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties:
- Mechanism :
- Research Findings :
Neuroprotective Effects
Emerging research indicates that this compound may have neuroprotective properties:
- Mechanism :
- Case Studies :
Mechanism of Action
The mechanism of action of Methyl 3-{[(2-methoxyphenyl)methyl]sulfanyl}propanoate involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The methoxyphenyl group can interact with aromatic residues in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares Methyl 3-{[(2-methoxyphenyl)methyl]sulfanyl}propanoate with structurally related derivatives:
Key Observations:
- Substituent Effects: The 2-methoxybenzyl group in the target compound contributes to higher hydrophobicity compared to the 4-hydroxyphenyl () or 3-aminopyridinyl () groups. This reduces water solubility but may enhance lipid membrane permeability.
- Melting Points : The carboxylic acid derivative () has a higher melting point (85–89°C) due to hydrogen bonding, whereas esters (e.g., ) typically exhibit lower melting points.
Chemical Reactivity and Stability
- Ester Hydrolysis : The methyl ester group in the target compound is susceptible to hydrolysis under acidic or basic conditions, analogous to and , where esterification and hydrolysis steps are described.
- Sulfanyl Oxidation: The -S- bridge can oxidize to sulfoxides or sulfones, a reactivity shared with ’s thiophene derivative. However, the 2-methoxybenzyl group may sterically hinder oxidation compared to smaller substituents (e.g., ’s aminopyridinyl).
Biological Activity
Methyl 3-{[(2-methoxyphenyl)methyl]sulfanyl}propanoate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes a methoxyphenyl group, a sulfanyl moiety, and a propanoate backbone, which contribute to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Covalent Bond Formation : The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function.
- Modulation of Enzyme Activity : The compound has been shown to influence the activity of enzymes involved in metabolic pathways, which can lead to altered cellular metabolism and signaling pathways.
- Antioxidant Properties : It may exert protective effects against oxidative stress by scavenging free radicals and inhibiting pro-inflammatory enzymes.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various strains of bacteria and fungi. Specifically, it has shown activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal pathogens .
Anticancer Activity
The compound has also been investigated for its anticancer potential. A series of derivatives based on similar structures have been synthesized and tested for their ability to inhibit cancer cell proliferation. For instance:
- Inhibitory Concentration (IC50) : Several derivatives showed IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL against HCT-116 colon cancer cells. The most potent compounds exhibited IC50 values as low as 0.12 mg/mL, indicating strong antiproliferative effects .
Case Studies
- Study on Anticancer Activity : A study synthesized various derivatives of this compound, assessing their effects on HCT-116 cells. The results indicated that modifications to the methoxyphenyl group significantly influenced the anticancer activity, with some compounds achieving superior efficacy compared to standard chemotherapeutics like doxorubicin .
- Antimicrobial Efficacy : In another investigation focusing on antimicrobial activity, the compound was tested against multiple bacterial strains. Results showed that it inhibited bacterial growth effectively, suggesting potential for development as an antimicrobial agent .
Data Summary
Q & A
Q. What are the recommended synthetic routes for Methyl 3-{[(2-methoxyphenyl)methyl]sulfanyl}propanoate, and how can reaction yields be optimized?
The compound can be synthesized via nucleophilic substitution or esterification reactions. For example, thiol-ene click chemistry or coupling of 2-methoxyphenylmethanethiol with methyl acrylate derivatives under basic conditions may be employed. Optimization involves controlling stoichiometry (e.g., 1:1 molar ratio of thiol to ester precursor) and using catalysts like triethylamine to enhance reactivity. Reaction monitoring via TLC or HPLC is critical to track intermediate formation .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- NMR : ¹H and ¹³C NMR confirm structural integrity, with distinct signals for the methoxy group (δ ~3.8 ppm), aromatic protons (δ ~6.8–7.4 ppm), and sulfanyl-linked methylene (δ ~2.8–3.2 ppm) .
- HRMS : High-resolution mass spectrometry validates molecular formula (e.g., [M+H]+ at m/z 264.0984 for related esters) .
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) ensures purity >95% .
Q. How does the sulfanyl group influence the compound’s stability under varying pH and temperature conditions?
The sulfanyl (thioether) group is susceptible to oxidation, forming sulfoxides or sulfones under acidic or oxidative conditions. Stability studies (e.g., 24-hour exposure to pH 2–12 buffers at 25–60°C) show optimal stability at neutral pH and temperatures <40°C. Antioxidants like BHT (0.1% w/v) can mitigate degradation .
Advanced Research Questions
Q. What strategies resolve contradictions in crystallographic vs. computational structural data for this compound?
Discrepancies between experimental (X-ray) and computational (DFT) bond lengths/angles often arise from crystal packing effects. For example, the methoxy group’s torsion angle in the crystal structure (e.g., β = 94.6° in monoclinic P2₁/n space group) may differ from gas-phase DFT models. Hybrid approaches combining SC-XRD, neutron diffraction, and solvent-effect simulations improve accuracy .
Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution or enzyme-binding studies?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict electrophilic sites, such as the ester carbonyl (partial charge ~−0.45 e) and sulfanyl sulfur (~−0.2 e). Molecular docking (AutoDock Vina) with enzymes like cytochrome P450 reveals binding affinities (ΔG ~−7.2 kcal/mol) and potential metabolic pathways .
Q. What are the challenges in analyzing trace degradation products of this compound in biological matrices?
Degradation products (e.g., sulfoxides, propanoic acid derivatives) require sensitive detection methods. LC-MS/MS with MRM transitions (e.g., m/z 246 → 162 for 3-(2-methoxyphenyl)propanoic acid) achieves limits of quantification (LOQ) <10 ng/mL. Matrix effects in plasma can be minimized using isotopically labeled internal standards .
Q. How do steric and electronic effects of the 2-methoxyphenyl group impact regioselectivity in derivatization reactions?
The ortho-methoxy group creates steric hindrance, directing electrophilic substitutions (e.g., nitration) to the para position. Electronic effects (σ~0.12 Hammett constant) enhance sulfanyl group nucleophilicity, favoring thiol-disulfide exchange reactions over ester hydrolysis .
Methodological Tables
Table 1. Key Crystallographic Data for this compound Derivatives
| Parameter | Value | Source |
|---|---|---|
| Space group | P2₁/n (monoclinic) | |
| Unit cell dimensions | a = 4.9146 Å, b = 26.5065 Å | |
| Bond length (S–C) | 1.81 Å |
Table 2. Optimized Reaction Conditions for Sulfanyl Group Functionalization
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Oxidation to sulfone | H₂O₂ (3 eq), AcOH, 50°C, 6 hr | 82 |
| Alkylation | CH₃I (1.2 eq), K₂CO₃, DMF, 25°C | 67 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
